1-Acetylpiperidin-4-yl acetate CAS 883733-99-1 properties
1-Acetylpiperidin-4-yl acetate CAS 883733-99-1 properties
Comprehensive Technical Guide to 1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1): Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the piperidine ring remains one of the most privileged and frequently utilized heterocycles due to its favorable pharmacokinetic profile, metabolic stability, and ability to modulate lipophilicity. 1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1) is a highly versatile, dual-protected piperidine derivative. By masking both the secondary amine and the secondary alcohol of the 4-piperidinol core with acetyl groups, this compound serves as a critical intermediate. It allows medicinal chemists to perform complex orthogonal deprotections and structural functionalizations without compromising the integrity of the nitrogen heterocycle. This whitepaper details the physicochemical properties, mechanistic synthesis, analytical validation, and laboratory protocols for utilizing 1-Acetylpiperidin-4-yl acetate in advanced pharmaceutical development.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 1-Acetylpiperidin-4-yl acetate is critical for predicting its behavior in organic solvents and its partition coefficient during extraction. The dual acetylation significantly increases the lipophilicity of the highly polar 4-piperidinol precursor.
| Property | Value |
| IUPAC Name | 1-Acetylpiperidin-4-yl acetate |
| CAS Registry Number | 883733-99-1[1] |
| Molecular Formula | C9H15NO3[1] |
| Molecular Weight | 185.22 g/mol [1] |
| SMILES | CC(=O)OC1CCN(C(C)=O)CC1[2] |
| MDL Number | MFCD17010175[1] |
| Appearance | Colorless to pale yellow viscous liquid / low-melting solid |
| Solubility | Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol; sparingly soluble in water. |
Mechanistic Synthesis & Orthogonal Reactivity
The synthesis of 1-Acetylpiperidin-4-yl acetate from 4-piperidinol relies on a global acetylation strategy. The reaction exploits the differential nucleophilicity between the secondary amine (N-H) and the secondary alcohol (O-H).
The N-acetylation occurs rapidly due to the high nucleophilicity of the piperidine nitrogen. However, the O-acetylation of the secondary alcohol is sterically hindered and kinetically slower. To overcome this activation energy barrier, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is employed alongside a stoichiometric base like Triethylamine (TEA)[3]. DMAP reacts with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate, which rapidly transfers the acetyl group to the sterically hindered alcohol[4].
Synthetic workflow from 4-piperidinol to 1-Acetylpiperidin-4-yl acetate.
Analytical Characterization & Self-Validation
To ensure scientific integrity, the synthesized compound must be validated through spectroscopic analysis. The presence of the amide bond in the piperidine ring restricts free rotation, often resulting in the observation of distinct rotamers in NMR spectroscopy at room temperature[4].
-
^1H NMR (CDCl3, 400 MHz) : The successful global acetylation is self-validated by the appearance of two distinct singlet peaks integrating to 3 protons each, typically located around
2.05 ppm (O-acetyl) andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 2.10 ppm (N-acetyl). Crucially, the methine proton at the C4 position will shift significantly downfield to approximately 4.8 - 5.0 ppm due to the strong deshielding effect of the newly formed ester carbonyl. -
IR Spectroscopy : The IR spectrum will display two distinct carbonyl stretching frequencies: a high-frequency ester C=O stretch (~1735 cm^-1) and a lower-frequency amide C=O stretch (~1640 cm^-1). The complete disappearance of the broad O-H and N-H stretch bands (>3200 cm^-1) confirms total conversion[5].
Applications in Pharmacokinetics & Drug Design
In drug development, 1-Acetylpiperidin-4-yl acetate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is utilized for its orthogonal deprotection capabilities. Esters and amides possess vastly different susceptibilities to hydrolysis. The O-acetate can be selectively cleaved using mild aqueous bases (e.g., LiOH in THF/H2O) to expose the free alcohol for subsequent etherification or oxidation, while the N-acetyl group (an amide) remains completely stable under these conditions.
Orthogonal deprotection pathways for 1-Acetylpiperidin-4-yl acetate.
Standard Operating Procedure (SOP): Global Acetylation of 4-Piperidinol
This protocol is designed as a self-validating system, ensuring that causality dictates every experimental choice to maximize yield and purity[3].
Reagents & Materials:
-
4-Piperidinol (1.0 equivalent)
-
Acetic Anhydride (
) (2.5 equivalents) -
Triethylamine (TEA) (3.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents, catalytic)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 4-piperidinol (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of acetic anhydride into acetic acid, which would deplete the acylating agent.
-
-
Base & Catalyst Addition: Add TEA (3.0 eq) followed by DMAP (0.1 eq) to the suspension.
-
Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. DMAP acts as an acyl transfer catalyst, forming the highly reactive N-acetylpyridinium species required to acetylate the sterically hindered C4-hydroxyl group[3].
-
-
Controlled Acylation: Cool the reaction vessel to 0 °C using an ice bath. Add Acetic Anhydride (2.5 eq) dropwise over 15 minutes.
-
Causality: The initial N-acetylation is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation, solvent boil-off, and the formation of dark polymeric side-products.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.
-
Causality: While N-acetylation completes within minutes, O-acetylation requires extended ambient thermal energy to reach 100% conversion.
-
-
In-Process Quality Control (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.
-
Validation: The complete disappearance of the Ninhydrin-active spot (primary/secondary amine) and the emergence of a UV-active, higher Rf spot confirms global protection.
-
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer twice with DCM. -
Acidic Washing: Wash the combined organic layers with 1M aqueous HCl.
-
Causality: The acidic wash protonates and extracts residual TEA, DMAP, and unreacted pyridine derivatives into the aqueous phase, ensuring high crude purity[3].
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield 1-Acetylpiperidin-4-yl acetate.
References
-
BLD Pharm, "1-Acetylpiperidin-4-yl acetate (CAS 883733-99-1) Product Specifications", 1
-
Google Patents, "CN1053231A - Cyclic amine compounds and their uses (SMILES data)", 2
-
IRIS , "An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives", 4
-
PubMed Central (PMC), "N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols", 3
-
Google Patents, "US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers", 5
Sources
- 1. 883733-99-1|1-Acetylpiperidin-4-yl acetate|BLD Pharm [bldpharm.com]
- 2. CN1053231A - ç¯èºååç©åå ¶ç¨é - Google Patents [patents.google.com]
- 3. N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers - Google Patents [patents.google.com]
